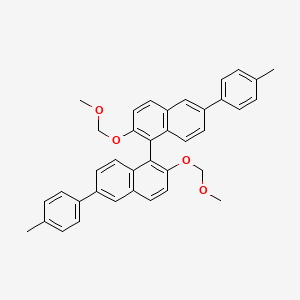
2,2'-Bis(methoxymethoxy)-6,6'-bis(4-methylphenyl)-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,2’-Bis-(methoxymethoxy)-6,6’-dip-tolyl-1,1’-binaphthyl is a chiral compound with significant applications in organic synthesis. It is characterized by the presence of methoxymethoxy groups and dip-tolyl substituents on a binaphthyl backbone. This compound is particularly notable for its use in asymmetric synthesis due to its chiral nature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,2’-Bis-(methoxymethoxy)-6,6’-dip-tolyl-1,1’-binaphthyl typically involves the protection of hydroxyl groups on a binaphthyl precursor using methoxymethyl chloride in the presence of a base such as diisopropylethylamine (DIPEA). The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maintain the purity and yield of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while ensuring consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-2,2’-Bis-(methoxymethoxy)-6,6’-dip-tolyl-1,1’-binaphthyl undergoes various chemical reactions, including:
Oxidation: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methoxymethoxy groups back to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can regenerate hydroxyl groups .
Scientific Research Applications
(S)-2,2’-Bis-(methoxymethoxy)-6,6’-dip-tolyl-1,1’-binaphthyl has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2,2’-Bis-(methoxymethoxy)-6,6’-dip-tolyl-1,1’-binaphthyl involves its role as a chiral ligand. It interacts with metal catalysts to form chiral complexes, which then facilitate asymmetric reactions. The molecular targets include various metal ions, and the pathways involved are those of catalytic cycles in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
®-2,2’-Bis-(methoxymethoxy)-6,6’-dip-tolyl-1,1’-binaphthyl: The enantiomer of the compound .
2,2’-Bis-(methoxymethoxy)-1,1’-binaphthyl: Lacks the dip-tolyl substituents.
2,2’-Bis-(methoxymethoxy)-6,6’-dimethyl-1,1’-binaphthyl: Similar structure but with dimethyl groups instead of dip-tolyl.
Uniqueness
(S)-2,2’-Bis-(methoxymethoxy)-6,6’-dip-tolyl-1,1’-binaphthyl is unique due to its specific chiral configuration and the presence of dip-tolyl groups, which enhance its effectiveness as a chiral ligand in asymmetric synthesis. This makes it particularly valuable in producing enantiomerically pure compounds .
Properties
CAS No. |
403730-06-3 |
|---|---|
Molecular Formula |
C38H34O4 |
Molecular Weight |
554.7 g/mol |
IUPAC Name |
2-(methoxymethoxy)-1-[2-(methoxymethoxy)-6-(4-methylphenyl)naphthalen-1-yl]-6-(4-methylphenyl)naphthalene |
InChI |
InChI=1S/C38H34O4/c1-25-5-9-27(10-6-25)29-13-17-33-31(21-29)15-19-35(41-23-39-3)37(33)38-34-18-14-30(28-11-7-26(2)8-12-28)22-32(34)16-20-36(38)42-24-40-4/h5-22H,23-24H2,1-4H3 |
InChI Key |
HOPDPSUATXTOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(C=C2)C(=C(C=C3)OCOC)C4=C(C=CC5=C4C=CC(=C5)C6=CC=C(C=C6)C)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















